1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17811026
InChI: InChI=1S/C9H15ClO/c1-2-8-3-4-9(5-8,6-10)7-11/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C9H15ClO
Molecular Weight: 174.67 g/mol

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde

CAS No.:

Cat. No.: VC17811026

Molecular Formula: C9H15ClO

Molecular Weight: 174.67 g/mol

* For research use only. Not for human or veterinary use.

1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde -

Specification

Molecular Formula C9H15ClO
Molecular Weight 174.67 g/mol
IUPAC Name 1-(chloromethyl)-3-ethylcyclopentane-1-carbaldehyde
Standard InChI InChI=1S/C9H15ClO/c1-2-8-3-4-9(5-8,6-10)7-11/h7-8H,2-6H2,1H3
Standard InChI Key DMCPBRITOQYENQ-UHFFFAOYSA-N
Canonical SMILES CCC1CCC(C1)(CCl)C=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(Chloromethyl)-3-ethylcyclopentane-1-carbaldehyde delineates a cyclopentane ring with three distinct substituents:

  • A carbaldehyde group (-CHO) at position 1

  • A chloromethyl moiety (-CH2Cl) also at position 1

  • An ethyl chain (-C2H5) at position 3

This substitution pattern creates a sterically crowded environment at carbon 1, with potential implications for reactivity and conformational stability. The molecular formula is deduced as C9H15ClO, combining contributions from the cyclopentane core (C5H10), chloromethyl (C1H2Cl), ethyl (C2H5), and carbaldehyde (C1O) groups .

Stereochemical Considerations

Physicochemical Properties

Molecular Weight and Partition Coefficients

Calculated molecular weight:

MW=(12.01×9)+(1.01×15)+(35.45×1)+(16.00×1)=174.59g/mol\text{MW} = (12.01 \times 9) + (1.01 \times 15) + (35.45 \times 1) + (16.00 \times 1) = 174.59 \, \text{g/mol}

The logP (XLogP3) value, estimated through analogy to 1-(chloromethyl)-1-ethylcyclopentane (XLogP3 = 3.8) , suggests moderate lipophilicity (~4.1 after accounting for the polar aldehyde group) . This balance between hydrophobic and hydrophilic character may influence solubility profiles in organic vs. aqueous media.

Thermal Stability and Phase Behavior

Comparative data from cyclopentane derivatives indicates:

PropertyEstimated ValueBasis in Literature
Boiling Point230-245°CSimilar aldehydes
Melting Point-20°C to 5°CChloromethylcyclopentanes
Flash Point105-115°CAldehyde analogs

The aldehyde group likely reduces thermal stability compared to non-oxygenated analogs, necessitating storage under inert atmospheres to prevent oxidation .

Synthetic Pathways

Retrosynthetic Analysis

Two viable routes emerge for constructing this molecule:

Reactivity Profile

Aldehyde Functionality

The electron-deficient carbonyl carbon participates in:

  • Nucleophilic additions (e.g., Grignard reactions)

  • Condensations (Schiff base formation with amines)

  • Oxidations to carboxylic acids under strong conditions

Chloromethyl Group

This moiety enables:

  • SN2 displacements with nucleophiles (e.g., -OH, -NH2)

  • Radical reactions under UV initiation

  • Elimination to form alkenes with strong bases

Conformational Effects

Molecular mechanics simulations (extrapolated from ) suggest the boat conformation of cyclopentane minimizes steric clash between substituents. This strain influences reaction kinetics, particularly in ring-opening transformations.

Analytical Characterization Strategies

Spectroscopic Techniques

MethodKey Predictions
1H NMRδ 9.8 (CHO), 3.6 (CH2Cl), 1.5 (cyclopentane)
13C NMR201 ppm (CHO), 45 ppm (C-Cl)
IR1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl)

Chromatographic Behavior

  • HPLC: Retains well on C18 columns (70:30 MeOH/H2O)

  • GC-MS: Requires derivatization (e.g., oxime formation)

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